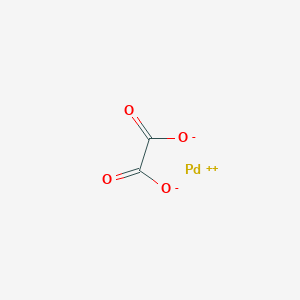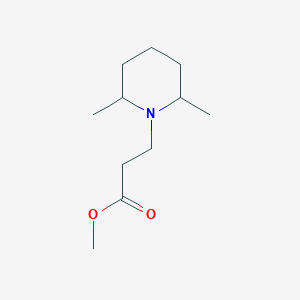
N1-Tritylpropane-1,3-diamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-Tritylpropane-1,3-diamine acetate” is a chemical compound with the formula C₂₄H₂₈N₂O₂ . It is a white powder with a molecular weight of 376.5 g/mol . It is also known by other synonyms such as “Acetic acid–N~1~- (triphenylmethyl)propane-1,3-diamine (1/1)”, “Trityl 1,3-diaminopropane acetate”, and "(3-aminopropyl) (triphenylmethyl)amine, acetic acid" .
Physical And Chemical Properties Analysis
“N1-Tritylpropane-1,3-diamine acetate” is a white powder . It has a molecular weight of 376.5 g/mol . The compound is stored in a refrigerator .Applications De Recherche Scientifique
Diamines, including 1,3-diaminopropane, are important monomers for polyamide plastics. They can be used as raw materials for the synthesis of medicines, agricultural chemicals, lubricants, and polyamides . With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry .
High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been widely used in the production of diamines . In particular, several synthetic pathways of 1,6-diaminohexane have been proposed based on glutamate or adipic acid .
-
Fluid Mobility Control in Hydrocarbon Reservoirs
- In the field of petroleum science, diamines are used as surfactants for fluid mobility control in hydrocarbon reservoirs .
- The study found that N,N,N′-trimethyl-N′-tallow-1,3-diaminopropane (DTTM), a similar compound to N1-Tritylpropane-1,3-diamine acetate, can transition from a foam-bearing to viscoelastic state at low surfactant concentrations under moderate to high saline conditions .
- This property is beneficial for improving mobility control in CO2 enhanced oil recovery in high saline oil formations .
-
Synthesis of Medicines and Agricultural Chemicals
-
Lubricants and Polyamides
-
Epoxy Resin and Cross-linking Agents
- Diamines are used in the production of epoxy resins and cross-linking agents .
- Epoxy resins are a type of polymer that are used in a wide range of industries, including automotive, marine, and aerospace for their excellent mechanical properties and chemical resistance .
- Cross-linking agents are used to create connections between large polymer chains, enhancing the material’s properties such as durability and heat resistance .
-
Precursors for Pharmaceuticals, Agrochemicals, and Organic Chemicals
-
Polyamides (Nylons) for Engineering Plastics, Medical Materials, and Adhesives
-
Bio-based Processes
Propriétés
IUPAC Name |
acetic acid;N'-tritylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRPXRKXRMRMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583337 |
Source


|
| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Tritylpropane-1,3-diamine acetate | |
CAS RN |
325143-22-4 |
Source


|
| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)






![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)





